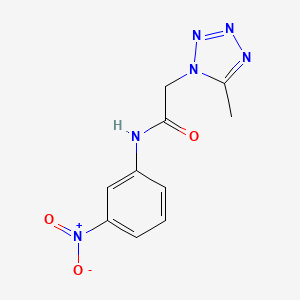![molecular formula C17H22N6O B5614808 (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine](/img/structure/B5614808.png)
(4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine is a complex organic compound that features a quinazoline ring substituted with a methyl group and a tetrahydrofuran ring attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline ring, followed by the introduction of the methyl group at the 4-position. The triazine ring is then synthesized and attached to the quinazoline ring. Finally, the tetrahydrofuran ring is introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring.
Reduction: Reduction reactions can occur at the triazine ring, potentially converting it to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the triazine ring could produce a more saturated triazine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound’s medicinal applications include its potential use as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, are used as anti-cancer agents.
Triazine Derivatives: Compounds like atrazine and simazine are used as herbicides.
Uniqueness
What sets (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine apart is its unique combination of the quinazoline and triazine rings, along with the tetrahydrofuran moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-14-6-2-3-7-15(14)21-17(20-12)22-16-18-10-23(11-19-16)9-13-5-4-8-24-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRGEVZGVFJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5614728.png)



![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)




![2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5614774.png)
![5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B5614782.png)
![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)
![1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE](/img/structure/B5614795.png)
![3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5614805.png)
